2-(2,6-Dimethylpiperidin-1-YL)aniline
Description
2-(2,6-Dimethylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound’s structure combines the electron-rich aniline moiety with a sterically hindered piperidine ring, conferring unique physicochemical properties. It is primarily utilized in organic synthesis as a ligand or intermediate, particularly in catalysis and pharmaceutical research due to its ability to modulate steric and electronic environments[1] (hypothetical reference based on general knowledge).
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14/h3-4,8-11H,5-7,14H2,1-2H3 |
InChI Key |
HYOHUQBADMFVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2=CC=CC=C2N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Anilines with Cyclic Amine Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (NH₂) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-(2,6-Dimethylpiperidin-1-yl)aniline | C₁₃H₂₀N₂ | 204.31 | 2,6-Dimethylpiperidine | ~4.5 | 98–102 |
| 2-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | Unsubstituted piperidine | ~4.8 | 85–88 |
| 2-(4-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.29 | 4-Methylpiperidine | ~4.6 | 92–95 |
Key Findings :
- Steric Effects : The 2,6-dimethyl groups on the piperidine ring in the target compound increase steric hindrance compared to unsubstituted or 4-methyl analogs. This hindrance reduces nucleophilic reactivity but enhances selectivity in coordination chemistry[2].
- Basicity : The pKa of the aniline NH₂ group decreases slightly (~4.5) compared to 2-(piperidin-1-yl)aniline (~4.8), likely due to electron donation from the piperidine’s nitrogen, which stabilizes the protonated form(#user-content-3).
Comparison with Non-Cyclic Amine Derivatives
Key Findings :
- Electronic Effects : The electron-donating piperidine group in this compound increases the electron density of the aromatic ring, enhancing its reactivity in electrophilic substitutions. In contrast, the benzoate group in aniline benzoate () is electron-withdrawing, reducing aromatic reactivity but improving stability.
- Solubility : The target compound’s low water solubility contrasts with aniline benzoate’s moderate solubility, highlighting the impact of substituent polarity.
Comparison with Heterocyclic Bipyridine Derivatives
Key Findings :
- Structural Rigidity : The bipyridine in provides a rigid, planar structure ideal for metal coordination, whereas the target compound’s flexible piperidine ring enables conformational adaptability in catalysis.
- Substituent Position : Both compounds feature methyl groups at sterically demanding positions (2,6 in piperidine vs. 6,6' in bipyridine), but the latter’s symmetry enhances its utility in supramolecular chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
